

Structure of 2-Chloro-3-methoxy-4-pyridinamine hydrochloride

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Compound of Interest

Compound Name: *2-Chloro-3-methoxy-4-pyridinamine hydrochloride*

Cat. No.: *B8139761*

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Architectural and Synthetic Profiling of **2-Chloro-3-methoxy-4-pyridinamine Hydrochloride** in Advanced API Development

Executive Summary

In the landscape of modern pharmaceutical synthesis, highly functionalized heterocyclic scaffolds serve as the architectural foundation for targeted therapeutics. **2-Chloro-3-methoxy-4-pyridinamine hydrochloride** (and its free base counterpart) is a critical intermediate extensively utilized in the development of complex active pharmaceutical ingredients (APIs), including Polo-like kinase 4 (PLK4) inhibitors[1] and S100-protein inhibitors[2]. This technical guide deconstructs the physicochemical properties, regioselective reactivity, and validated synthetic methodologies associated with this compound, providing drug development professionals with a mechanistic blueprint for its application.

Physicochemical Profiling & Structural Causality

The utility of 2-Chloro-3-methoxy-4-pyridinamine lies in the precise "push-pull" electronic environment generated by its substituents. As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is synthetically valuable:

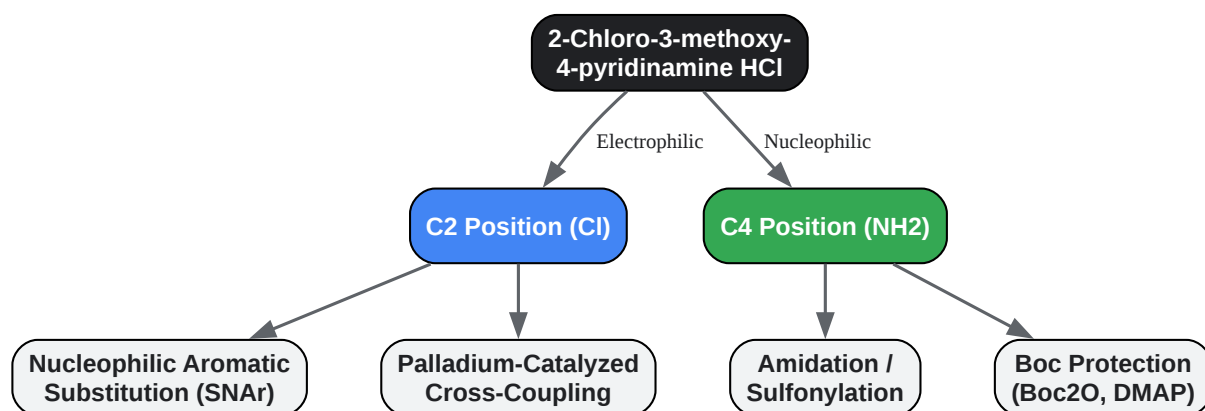
- C2-Chlorine (Electrophilic Center): Acts as an electron-withdrawing group via induction (-I effect). This primes the C2 position for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).
- C3-Methoxy (Steric Shield & Electronic Modulator): The methoxy group donates electron density into the ring via resonance (+M effect) while withdrawing via induction. Crucially, its spatial bulk provides steric shielding to both the C2 and C4 positions, which dictates the need for catalytic accelerators (like DMAP) during functionalization[1].
- C4-Amino (Nucleophilic Center): A strong electron-donating group that serves as the primary nucleophile for amidation and sulfonylation[2].
- Hydrochloride Salt Form: The isolation of this compound as an HCl salt (CAS: 2597177-48-3) is a deliberate choice to enhance aqueous solubility, improve shelf-life, and prevent the auto-oxidation commonly observed in electron-rich aminopyridines[3][4].

Quantitative Data Summary

Property	Value	Causality / Synthetic Significance
Chemical Name	2-Chloro-3-methoxy-4-pyridinamine hydrochloride	Standard IUPAC nomenclature.
CAS Registry Number	2597177-48-3 (Salt) / 1227600-23-8 (Free Base)	Critical distinction for precise stoichiometric calculations[4].
Molecular Formula	C ₆ H ₇ ClN ₂ O · HCl	Defines the elemental composition for mass spectrometry[3].
Molecular Weight	195.05 g/mol (Salt) / 158.59 g/mol (Free Base)	Required for accurate equivalent dosing in multi-step synthesis[3][5].
Physical Form	Solid (White to light yellow crystalline)	Color shifts to dark brown indicate oxidative degradation[3][6].
Storage Conditions	2-8°C, inert atmosphere, protect from light	Prevents photo-oxidation and moisture-induced hydrolysis[7][8].

Regioselective Reactivity Profile

The orthogonal reactivity of the C2 and C4 positions allows chemists to build complexity iteratively. The diagram below maps the divergent synthetic pathways accessible from this core scaffold.



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Caption: Regioselective reactivity profile of the functional groups.

Synthetic Methodologies & Workflows

Upstream Synthesis Workflow

The synthesis of the 2-chloro-4-amino pyridine core typically relies on the sequential functionalization of a pyridine precursor, leveraging directing groups and N-oxide chemistry to dictate regiochemistry.



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Caption: Synthetic workflow for **2-Chloro-3-methoxy-4-pyridinamine hydrochloride**.

Protocol 1: Orthogonal Boc-Protection of the C4-Amine

Context: To utilize the C2-chloro position for cross-coupling without interfering with the C4-amine, orthogonal protection is required. This protocol is adapted from validated patent literature detailing the synthesis of PLK4 inhibitors[1].

Step-by-Step Methodology:

- Preparation: Suspend **2-Chloro-3-methoxy-4-pyridinamine hydrochloride** (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere. Causality: DCM provides excellent solubility for the resulting free base, while the 0 °C environment suppresses exothermic side reactions.
- Neutralization & Basification: Add triethylamine (TEA, 3.0 eq) dropwise. Causality: The first equivalent neutralizes the HCl salt to liberate the free base; the remaining equivalents act as an acid scavenger for the subsequent protection step[1].

- **Catalytic Activation:** Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) to the mixture. Causality: The methoxy group at C3 creates significant steric hindrance. DMAP overcomes this by forming a highly reactive N-Boc pyridinium intermediate that readily attacks the hindered C4 amine.
- **Reagent Addition:** Slowly add Di-tert-butyl dicarbonate (Boc₂O, 3.0 eq). Stir the mixture and allow it to warm to 25 °C over 12 hours[1].
- **Workup & Isolation:** Dilute the reaction with additional DCM (50 mL) and wash with saturated aqueous NaHCO₃ (20 mL). Causality: The mild base neutralizes any remaining acids and partitions water-soluble impurities (like TEA·HCl) into the aqueous layer, leaving the protected product in the organic phase[1].

Protocol 2: Direct Sulfonylation for S100-Inhibitor Synthesis

Context: The C4-amine can be directly converted into a sulfonamide, a key structural motif in S100-protein inhibitors[2].

Step-by-Step Methodology:

- **Dissolution:** Dissolve the free base of 2-chloro-3-methoxypyridin-4-amine (1.0 eq) in anhydrous pyridine (1.5 mL per mmol). Causality: Pyridine acts dually as the solvent and the acid scavenger for the HCl generated during the reaction.
- **Electrophile Addition:** Add the target sulfonyl chloride (e.g., (3,5-dichlorophenyl)methanesulfonyl chloride, 1.0 eq) at room temperature[2].
- **Reaction:** Stir at room temperature for 16 hours. Causality: The electron-donating methoxy group sufficiently activates the C4 amine, allowing nucleophilic attack on the sulfonyl chloride without the need for thermal acceleration.
- **Precipitation & Isolation:** Evaporate the pyridine under reduced pressure. Add ethanol (5 mL) followed by water (2 mL) to the residue to precipitate the intermediate product. Collect the solid by filtration, dry in a vacuum oven, and suspend in CHCl₃ for downstream processing[2].

Safety and Handling Protocols

As a halogenated aminopyridine, this compound requires rigorous laboratory safety protocols. According to established Safety Data Sheets (SDS):

- Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335). It is harmful if swallowed (H302)[4][7].
- Handling: Must be handled inside a certified chemical fume hood to prevent inhalation of crystalline dust. Take measures to prevent the buildup of electrostatic charge[4].
- Storage: Keep containers tightly closed in a dry, well-ventilated place at 2-8°C. The compound must be kept upright to prevent leakage and stored under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation[4][7].

References

- Amerigo Scientific. 2-Chloro-6-methoxypyridin-3-amine. Retrieved from[[Link](#)]
- Google Patents. US10125125B2 - N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors.
- Google Patents. WO2022240876A1 - Polo like kinase 4 inhibitors.

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